3-Thiophenecarboxylic acid, 4-(methylsulfonyl)-
Description
3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- is a thiophene derivative characterized by a carboxylic acid group at the 3-position and a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the heterocyclic ring. The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the compound's polarity and acidity compared to unsubstituted thiophenecarboxylic acids. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of pyrazole derivatives (e.g., 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles) via Claisen-Schmidt condensations .
Properties
IUPAC Name |
4-methylsulfonylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S2/c1-12(9,10)5-3-11-2-4(5)6(7)8/h2-3H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJFDHHBCKTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356043 | |
| Record name | 3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-36-0 | |
| Record name | 3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- typically involves the sulfonation of thiophene derivatives followed by carboxylation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The carboxylic acid group can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- with analogous compounds:
Key Observations:
- Electron-withdrawing effects: The methylsulfonyl group in the target compound increases acidity and polarity compared to the parent compound (3-Thiophenecarboxylic acid), enhancing solubility in polar solvents like DMSO or methanol .
- Steric and electronic differences : The 4-chlorophenylsulfonyl substituent in CAS 423769-77-1 introduces steric bulk and hydrophobicity, reducing aqueous solubility.
- Functional group diversity: Compounds like 116492-99-0 incorporate cyano and trifluoromethylphenyl groups, which may enhance binding to biological targets but reduce synthetic accessibility .
Biological Activity
3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
Chemical Formula: C₆H₆O₄S₂
Molecular Weight: 190.25 g/mol
IUPAC Name: 3-Thiophenecarboxylic acid, 4-(methylsulfonyl)-
The compound features a thiophene ring substituted with a carboxylic acid group at the third position and a methylsulfonyl group at the fourth position. This unique structure contributes to its varied biological activities.
The biological activity of 3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity: The compound exhibits potential antimicrobial properties by inhibiting essential enzymes in bacterial cells, disrupting their metabolic processes.
- Anticancer Effects: Research suggests that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition: The presence of the sulfonyl group allows for hydrogen bonding interactions with various enzymes, potentially leading to inhibition of their activity .
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including 3-Thiophenecarboxylic acid, 4-(methylsulfonyl)-. The results indicated that this compound displayed significant inhibitory activity against several bacterial strains, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anticancer Activity
In vitro studies have shown that this compound can reduce the viability of cancer cell lines. For instance, it was tested against glioma cells and exhibited an EC50 value of approximately 2.06 µM, indicating moderate potency .
| Cell Line | EC50 (µM) | Effect |
|---|---|---|
| Glioma | 2.06 | Induces apoptosis |
| Breast Cancer | 1.94 | Inhibits proliferation |
Case Studies
-
Case Study on Antimicrobial Activity:
A recent investigation focused on the synthesis and evaluation of thiophene derivatives for their antimicrobial properties. The study highlighted that 3-Thiophenecarboxylic acid, 4-(methylsulfonyl)- showed notable activity against drug-resistant bacterial strains, suggesting its potential as a lead compound for further development. -
Case Study on Anticancer Effects:
Another study assessed the anticancer properties of this compound in various cancer cell lines. The findings revealed that it effectively induced cell death through apoptosis pathways, making it a candidate for further exploration in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
